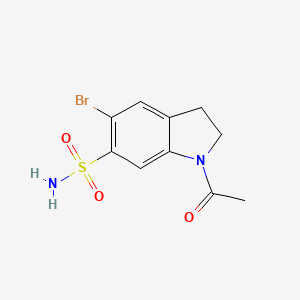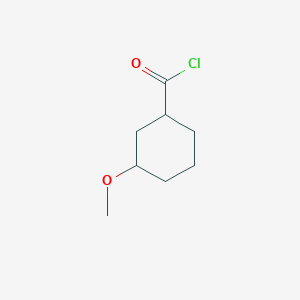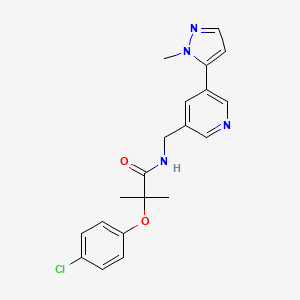![molecular formula C25H27FN2O3S B2575958 4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)chinolin CAS No. 1111014-56-2](/img/structure/B2575958.png)
4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)chinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. In this particular compound, various functional groups are attached to the quinoline core, including a tert-butylphenylsulfonyl group, a fluorine atom, and a piperidin-1-ylcarbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various functional groups contributing to its overall properties. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the fluorine atom might be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its solubility, melting point, boiling point, and reactivity .Wirkmechanismus
The mechanism of action of 4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of various kinases, which play a crucial role in the regulation of cell growth and proliferation. Additionally, it has been found to bind to specific receptors in the body, which are involved in the regulation of various physiological processes such as inflammation and pain.
Biochemical and Physiological Effects
The compound 4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline has been found to exhibit various biochemical and physiological effects in the body. It has been found to inhibit the activity of specific enzymes and receptors, which are involved in the regulation of various cellular processes such as cell growth, proliferation, and differentiation. Additionally, it has been found to exhibit anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline has several advantages and limitations for lab experiments. One of the major advantages is its high potency and selectivity towards specific enzymes and receptors, which makes it a valuable tool for studying various cellular processes. Additionally, it has good solubility in various solvents, which makes it easy to handle in the lab. However, one of the major limitations is its high cost, which makes it difficult to use in large-scale experiments.
Zukünftige Richtungen
The compound 4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline has several potential future directions for research. One of the major directions is the development of more efficient and cost-effective synthesis methods, which can increase the yield of the product and reduce the cost of production. Additionally, further studies are required to explore the full potential of this compound in various fields such as medicinal chemistry, biochemistry, and pharmacology. Furthermore, more studies are required to investigate the safety and toxicity of this compound, which is crucial for its potential use as a therapeutic agent.
Conclusion
In conclusion, the compound 4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is required to fully explore the potential of this compound in various fields and to develop more efficient and cost-effective synthesis methods.
Synthesemethoden
The synthesis of 4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline involves the reaction of 4-[(4-tert-butylphenyl)sulfonyl]-6-fluoroquinoline with piperidine-1-carboxylic acid in the presence of a suitable solvent and reagents. The reaction is carried out under specific conditions, and the yield of the product depends on various factors such as reaction temperature, reaction time, and the concentration of the reagents.
Wissenschaftliche Forschungsanwendungen
- Theoretische Erkenntnisse: Die Dichtefunktionaltheorie (DFT) und die Monte-Carlo-Simulation (MC) lieferten ein tieferes Verständnis .
- Vorläufer für Naturstoffe: Ebastinderivate haben das Potenzial als Vorläufer für biologisch aktive Naturstoffe. Zum Beispiel könnten sie als Zwischenprodukte bei der Synthese von Verbindungen wie Indiacen A und Indiacen B dienen .
Korrosionsschutz
Biologische Anwendungen
Eigenschaften
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O3S/c1-25(2,3)17-7-10-19(11-8-17)32(30,31)23-20-15-18(26)9-12-22(20)27-16-21(23)24(29)28-13-5-4-6-14-28/h7-12,15-16H,4-6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNKXRRKIGTHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B2575875.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2575878.png)

![5-Benzyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B2575883.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide](/img/structure/B2575884.png)
![N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2575885.png)

![[1-(2-Chloropropanoyl)azetidin-3-yl] N-(3-fluorophenyl)carbamate](/img/structure/B2575890.png)

![5-Methoxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2575892.png)
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide](/img/structure/B2575893.png)
![2,2'-(3,9-dimethyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetamide](/img/structure/B2575895.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2575896.png)